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  • Product: Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate
  • CAS: 1155085-67-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate (CAS Number: 1155085-67-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate, a key building block in cont...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate, a key building block in contemporary medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and this particular derivative, with its reactive ester and primary amine functionalities, offers a versatile platform for the synthesis of a diverse range of complex molecules.[1][2] This document will detail the physico-chemical properties, a validated synthetic route, purification protocols, and analytical characterization of the title compound. Furthermore, it will explore its potential applications in drug development, drawing on the established biological significance of N-arylpiperazine derivatives.

Introduction: The Strategic Importance of the N-Arylpiperazine Moiety

The N-arylpiperazine motif is a cornerstone in modern pharmacology, found in a multitude of approved drugs targeting a wide array of biological systems.[2] Its prevalence is attributed to a unique combination of properties: the piperazine ring can modulate aqueous solubility and lipophilicity, while the nitrogen atoms provide key hydrogen bonding interactions with biological targets.[1] The aryl substituent can be readily modified to fine-tune electronic and steric properties, influencing receptor binding and pharmacokinetic profiles.

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate (CAS: 1155085-67-8) is a particularly valuable derivative. The terminal aniline group serves as a versatile synthetic handle for amide bond formation, sulfonylation, or diazotization, enabling the introduction of diverse pharmacophores. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid, facilitating further derivatization or acting as a key interaction point with biological targets. This dual functionality makes it a highly sought-after intermediate in the synthesis of novel therapeutic agents, particularly in oncology and neuropharmacology.[2]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is fundamental for its effective use in research and development.

PropertyValueSource(s)
CAS Number 1155085-67-8
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
SMILES COC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N
InChI InChI=1S/C13H19N3O2/c1-18-13(17)10-15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5H,6-10,14H2,1H3
Predicted XlogP 1.1
Predicted pKa Basic: 7.43 (piperazine nitrogen), Acidic: Not significant
Appearance Expected to be an off-white to pale beige solid

Synthesis of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

The synthesis of the title compound is predicated on a well-established nucleophilic substitution reaction. The secondary amine of 1-(4-aminophenyl)piperazine acts as a nucleophile, displacing a halide from an appropriate methyl haloacetate. A plausible and efficient synthetic route is detailed below, based on analogous reactions reported in the literature for similar N-arylpiperazine derivatives.[3]

Synthetic Pathway

The synthesis proceeds via a direct N-alkylation of 1-(4-aminophenyl)piperazine with methyl bromoacetate.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Reactant1 1-(4-aminophenyl)piperazine Product Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate Reactant1->Product Nucleophilic Substitution Reactant2 Methyl Bromoacetate Reactant2->Product Conditions Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., Acetonitrile or DMF) Room Temperature to mild heating Conditions->Product

Caption: Synthetic route to Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Materials:

  • 1-(4-aminophenyl)piperazine (1.0 eq)

  • Methyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(4-aminophenyl)piperazine and anhydrous acetonitrile. Stir the mixture until the starting material is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The suspension should be stirred vigorously. The base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • N-Alkylation: Slowly add methyl bromoacetate to the stirring suspension at room temperature. An exotherm may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).[4] The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, filter the solid potassium carbonate and potassium bromide salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate and wash with water and then brine to remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[3][5] The fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to yield Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is recommended for purity assessment. A C18 column with a mobile phase gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile is a standard starting point.[6][7] The analyte can be detected by UV absorption, typically around 254 nm.

  • Thin Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is a rapid and effective tool for monitoring reaction progress and identifying fractions during column chromatography.[4]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group, the methylene protons of the piperazine ring, the methylene protons of the acetate group, and the methyl protons of the ester.

    • ¹³C NMR: The carbon NMR spectrum will provide confirmatory evidence of the carbon skeleton, with distinct signals for the aromatic carbons, the piperazine carbons, the carbonyl carbon of the ester, and the methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Applications in Drug Discovery and Development

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is not just a chemical entity but a strategic tool for the medicinal chemist. Its utility stems from the broader, well-documented biological activities of arylpiperazine derivatives.

Scaffold for Novel Therapeutics

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic value. The dual reactivity allows for a modular approach to library synthesis, enabling the rapid exploration of chemical space around the arylpiperazine core.

Applications_Workflow cluster_derivatization Derivatization Strategies cluster_targets Potential Therapeutic Areas Start Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate Amine_Deriv Amine Functionalization (Amide, Sulfonamide, etc.) Start->Amine_Deriv Ester_Deriv Ester Modification (Hydrolysis to Acid, Amidation) Start->Ester_Deriv Oncology Anticancer Agents Amine_Deriv->Oncology Neuro CNS-active Compounds Amine_Deriv->Neuro Ester_Deriv->Oncology Infectious Antimicrobial Agents Ester_Deriv->Infectious

Sources

Exploratory

The Piperazine Scaffold: A Versatile Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Drug Development Professionals Abstract The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant and frequently employed scaffolds in medicinal chemistry.[1][2] Its widespread presence in a multitude of FDA-approved drugs is not coincidental but rather a testament to its unique combination of physicochemical properties, synthetic tractability, and pharmacological versatility.[2][3] This guide provides a comprehensive technical overview of the piperazine moiety's role in drug discovery. It delves into the fundamental properties that establish it as a "privileged scaffold," explores its application across diverse therapeutic areas with key drug examples, outlines robust synthetic strategies for its derivatization, and offers insights into its future in pharmaceutical development.

The Privileged Nature of the Piperazine Scaffold

The term "privileged scaffold" describes a molecular framework that can provide useful ligands for more than one type of biological target.[1] The piperazine ring is a quintessential example, owing to a synergistic combination of structural and chemical attributes that medicinal chemists can expertly manipulate to optimize drug candidates.[3][4]

Physicochemical and Structural Properties: The Keys to Versatility

The utility of the piperazine core is rooted in its fundamental characteristics:

  • Tunable Basicity and Solubility : The two nitrogen atoms give the piperazine ring basic properties.[5] With pKa values typically in the range of 5.3 to 9.8, these nitrogens can be protonated at physiological pH.[5] This ionization is critical for enhancing aqueous solubility, a vital property for drug formulation and bioavailability.[6][7][8] Chemists can modulate these pKa values through substitution on the nitrogen atoms, allowing for fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

  • Conformational Flexibility : The piperazine ring predominantly adopts a stable chair conformation.[4] However, it retains a degree of conformational flexibility, allowing it to adapt and present its substituents in optimal orientations to fit within the binding pockets of diverse biological targets like enzymes and receptors.[3][4] This adaptability is a key reason for its success across multiple therapeutic classes.

  • Hydrogen Bonding Capability : The nitrogen atoms in the piperazine ring can act as both hydrogen bond donors (in their protonated or N-H form) and acceptors.[6][7] This allows for the formation of strong, directional interactions with target proteins, contributing significantly to binding affinity and selectivity.[4]

  • Structural Rigidity and Vectorial Control : While flexible, the ring structure provides a rigid scaffold that holds appended functional groups in specific spatial arrangements. The 1,4-disposition of the nitrogens allows chemists to project substituents in well-defined vectors, facilitating the exploration of chemical space around a target's binding site.[6]

The interplay of these properties makes the piperazine scaffold a powerful tool for transforming a biologically active molecule into a viable drug candidate with improved pharmacokinetic and pharmacodynamic properties.[3]

Diagram 1: Fundamental Piperazine Scaffold

G cluster_start Starting Materials cluster_methods Core Synthetic Methods cluster_products Key Intermediates Piperazine Piperazine Buchwald-Hartwig\nN-Arylation Buchwald-Hartwig N-Arylation Piperazine->Buchwald-Hartwig\nN-Arylation Reductive\nAmination Reductive Amination Piperazine->Reductive\nAmination Aryl Halide Aryl Halide Aryl Halide->Buchwald-Hartwig\nN-Arylation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reductive\nAmination N-Arylpiperazine N-Arylpiperazine Buchwald-Hartwig\nN-Arylation->N-Arylpiperazine N-Alkylpiperazine N-Alkylpiperazine Reductive\nAmination->N-Alkylpiperazine N-Alkylation N-Alkylation N-Arylpiperazine->N-Alkylation Further Functionalization

Caption: Key synthetic pathways for the functionalization of the piperazine scaffold.

Experimental Protocol: Synthesis of an N-Arylpiperazine via Buchwald-Hartwig Amination

This protocol provides a representative, self-validating system for the palladium-catalyzed synthesis of an N-arylpiperazine, a common structural motif. The causality behind the choice of reagents is critical for success.

  • Inert Atmosphere Preparation : An oven-dried Schlenk flask containing a magnetic stir bar is charged with the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and a phosphine ligand (e.g., Xantphos, 2-6 mol%).

    • Causality: The reaction is highly sensitive to oxygen. An inert atmosphere (Argon or Nitrogen) is essential to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand.

  • Reagent Addition : The flask is evacuated and backfilled with inert gas three times. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, followed by the piperazine (1.1-1.5 eq.) and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq.).

    • Causality: The base is crucial for deprotonating the piperazine's nitrogen, generating the active nucleophile for the catalytic cycle. The choice of a non-nucleophilic base prevents unwanted side reactions. Anhydrous solvent is required to avoid quenching the base and interfering with the catalyst.

  • Reaction Execution : The reaction mixture is heated to 80-110 °C and stirred vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heat provides the necessary activation energy for the catalytic cycle, particularly the reductive elimination step that forms the C-N bond.

  • Aqueous Workup : Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed sequentially with water and brine.

    • Causality: The aqueous wash removes the inorganic base and salts, simplifying the subsequent purification.

  • Purification : The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

    • Causality: Chromatography separates the desired product from residual starting materials, catalyst, ligand, and any side products, yielding the pure N-arylpiperazine.

Conclusion and Future Perspectives

The piperazine scaffold is an enduring and powerful tool in drug discovery. [3]Its unique combination of properties—tunable solubility and basicity, conformational adaptability, and synthetic versatility—ensures its continued relevance. [3][6][7]Analysis of drugs approved over the last decade shows a consistent presence of the piperazine ring, particularly in areas like oncology. [9] Future progress will likely stem from several areas. The development of novel synthetic methods, especially for selective C-H functionalization, will unlock new chemical space and allow for the creation of more complex, three-dimensional piperazine derivatives. [1]Furthermore, the integration of computational chemistry and machine learning is enabling more predictive design of piperazine-based ligands, helping to prioritize candidates with optimal ADME and target-binding properties. [4]As drug discovery moves towards more complex targets and modalities, the fundamental, advantageous, and highly adaptable nature of the piperazine scaffold will secure its place as a cornerstone of medicinal chemistry for years to come.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. International Journal of Molecular Sciences. [Link]

  • Piperazine: Synthesis, Dosage & Structure. Study.com. [Link]

  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. Pediatric Oncall. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar. [Link]

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Some FDA‐approved piperazine‐containing drugs. ResearchGate. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Chemistry & Biodiversity. [Link]

Sources

Foundational

The Aminophenylpiperazine Scaffold: A Privileged Motif for Modulating Key Neurotransmitter Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Aminophenylpiperazine Core The aminophenylpiperazine scaffold is a cornerstone in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminophenylpiperazine Core

The aminophenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the discovery and development of agents targeting the central nervous system (CNS).[1] Its inherent structural features, combining a basic piperazine ring with an aromatic aminophenyl group, provide a versatile platform for designing ligands with high affinity and selectivity for a range of G-protein coupled receptors (GPCRs) and other key neurological targets.[1] This guide will provide an in-depth exploration of the primary therapeutic targets of aminophenylpiperazine compounds, focusing on the serotonergic and dopaminergic systems, and will detail the experimental methodologies required to characterize their pharmacological activity. The causality behind experimental choices and the importance of self-validating protocols will be emphasized throughout, reflecting a commitment to scientific integrity and the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Primary Therapeutic Targets: A Focus on Serotonin and Dopamine Receptors

Aminophenylpiperazine derivatives have demonstrated significant therapeutic potential, primarily through their modulation of serotonin (5-HT) and dopamine (D) receptors. Many successful atypical antipsychotic drugs, such as aripiprazole, brexpiprazole, and cariprazine, feature this core structure and exert their clinical effects through a complex interplay with these receptor systems.[2][3][4]

Serotonin Receptors: A Multifaceted Target Family

The serotonin receptor family is comprised of at least 14 distinct subtypes, each with unique signaling mechanisms and physiological roles.[5] Aminophenylpiperazine compounds often exhibit high affinity for several of these receptors, with the 5-HT1A and 5-HT2A subtypes being particularly prominent targets.

The 5-HT1A receptor is a Gi/o-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing.[8] 5-HT1A receptors are found both presynaptically, where they act as autoreceptors to inhibit serotonin release, and postsynaptically.[8] The partial agonist activity of many aminophenylpiperazine-based atypical antipsychotics at 5-HT1A receptors is thought to contribute to their anxiolytic and antidepressant effects, and may also mitigate the extrapyramidal side effects associated with dopamine D2 receptor blockade.[2][9]

Signaling Pathway of the 5-HT1A Receptor

5-HT1A_Signaling cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Aminophenyl- piperazine (Partial Agonist) Ligand->5HT1A_R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) PKA->Neuronal_Inhibition Leads to 5-HT2A_Signaling cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor G_protein Gq/11 Protein 5HT2A_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand Aminophenyl- piperazine (Antagonist) Ligand->5HT2A_R Blocks PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Contributes to PKC->Neuronal_Excitation Leads to

Caption: 5-HT2A receptor signaling cascade.

Dopamine Receptors: The Cornerstone of Antipsychotic Action

The dopamine D2 receptor is the primary target for most antipsychotic medications. [10]Aminophenylpiperazine-based atypical antipsychotics are often partial agonists at the D2 receptor, a mechanism that is thought to "stabilize" dopaminergic neurotransmission by providing a sufficient level of receptor stimulation to avoid the severe motor side effects of full antagonists, while still reducing the excessive dopaminergic activity associated with psychosis. [11]These compounds also frequently exhibit high affinity for the D3 receptor, another member of the D2-like family, which is implicated in cognition, mood, and motivation. [2][12]

Similar to the 5-HT1A receptor, the dopamine D2 receptor is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. [13]This signaling pathway plays a crucial role in modulating neuronal excitability in various brain regions, including the striatum, which is heavily involved in motor control. [10]The partial agonism of aminophenylpiperazine compounds at D2 receptors is a key aspect of their "atypical" profile, allowing for a fine-tuned modulation of dopaminergic activity. [2]

Signaling Pathway of the Dopamine D2 Receptor

D2_Signaling cluster_membrane Cell Membrane D2_R Dopamine D2 Receptor G_protein Gi/o Protein D2_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Aminophenyl- piperazine (Partial Agonist) Ligand->D2_R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects Leads to

Caption: Dopamine D2 receptor signaling cascade.

Quantitative Pharmacology: Binding Affinities of Representative Aminophenylpiperazine Compounds

The therapeutic utility of aminophenylpiperazine derivatives is underpinned by their specific binding profiles at various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of three prominent atypical antipsychotics—aripiprazole, brexpiprazole, and cariprazine—at key serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazole (Ki, nM)Brexpiprazole (Ki, nM)Cariprazine (Ki, nM)
Serotonin Receptors
5-HT1A4.2 [11]0.12 [14]2.6 [15]
5-HT2A3.4 [11]0.47 [14]18.8 [12]
5-HT2B0.35 [16]1.9 [14]0.58-1.1 [12]
5-HT2C15 [17]19 [14]134 [12]
5-HT719 [16]3.7 [14]-
Dopamine Receptors
D20.34 [11]0.3 [14]0.49-0.71 [12]
D30.8 [2]1.1 [14]0.085-0.3 [12]
D444 [16]--
Adrenergic Receptors
α1A57 [17]0.17 [14]155 [12]
α1B26 [17]0.59 [14]-
α2C43 [17]0.17 [14]-
Histamine Receptors
H161 [17]19 [14]23.3 [12]

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

Secondary and Emerging Therapeutic Targets

While serotonin and dopamine receptors are the primary targets, the therapeutic and side-effect profiles of aminophenylpiperazine compounds are also influenced by their interactions with other molecular targets.

Monoamine Transporters

Some phenylpiperazine derivatives have been shown to interact with the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). [18]This interaction can lead to the inhibition of neurotransmitter reuptake, a mechanism of action for many antidepressant medications. Further investigation into the structure-activity relationships governing transporter affinity could lead to the development of novel aminophenylpiperazine-based antidepressants or dual-action antipsychotics.

Enzyme Inhibition: Monoamine Oxidase

Emerging research suggests that some piperazine derivatives may act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. [19][20]Inhibition of MAO-A or MAO-B can increase the synaptic availability of serotonin, dopamine, and norepinephrine, offering another potential avenue for therapeutic intervention in mood and neurodegenerative disorders. [20]

Experimental Protocols for Target Validation and Characterization

A rigorous and systematic approach to experimental design is paramount for the accurate characterization of aminophenylpiperazine compounds. The following protocols represent standard, self-validating methodologies for assessing ligand-receptor interactions and functional consequences.

Experimental Workflow for Characterizing Aminophenylpiperazine Compounds

Experimental_Workflow Start Synthesized Aminophenylpiperazine Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays Binding_Assay->Functional_Assay High Affinity Compounds cAMP_Assay cAMP Assay (Gi/Gs coupled receptors) Functional_Assay->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay (Biased Agonism) Functional_Assay->Arrestin_Assay Data_Analysis Data Analysis & SAR Studies cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate as a foundational scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate as a foundational scaffold for Structure-Activity Relationship (SAR) studies. This document outlines the scientific rationale, synthetic strategies, key biological assays, and data interpretation principles to effectively explore the therapeutic potential of this versatile chemical entity.

Introduction: The Phenylpiperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs targeting a wide array of biological targets.[1][2] Its prevalence stems from a unique combination of structural and physicochemical properties. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, offers a conformationally flexible yet stable core.[1] This allows for precise spatial orientation of substituents to engage with biological targets. Furthermore, the basicity of the nitrogen atoms can be fine-tuned, influencing solubility, membrane permeability, and the potential for crucial ionic interactions within receptor binding pockets.[3]

The inherent versatility of the phenylpiperazine scaffold has led to its incorporation into drugs with diverse therapeutic actions, including anticancer, antimicrobial, and neuroleptic agents.[2][4] This broad utility underscores the value of exploring novel phenylpiperazine-containing compounds for new therapeutic applications.

The Strategic Value of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate in SAR Studies

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is an excellent starting point for a drug discovery campaign. Its structure presents multiple, chemically distinct points for modification, allowing for a systematic exploration of the chemical space surrounding the core scaffold. A closely related analog, N-(4-aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide, has been identified as an impurity of Nintedanib, a potent tyrosine kinase inhibitor.[] This suggests that the broader 4-aminophenylpiperazine scaffold may have utility in the development of kinase inhibitors, providing a logical starting point for biological evaluation.

The primary objective of an SAR study based on this scaffold is to systematically modify its structure and correlate these changes with alterations in biological activity. This iterative process of synthesis and testing is fundamental to lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties.[6]

Deconstructing the Scaffold: A Roadmap for Chemical Modification

The structure of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate can be dissected into three key regions for chemical modification. Each region offers a unique opportunity to probe interactions with a biological target and modulate the overall properties of the molecule.

Figure 1: Key regions for chemical modification of the starting scaffold.

  • Region 1: The 4-Aminophenyl Group: The primary amine on the phenyl ring is a versatile chemical handle. It can be acylated, sulfonated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. Modifications here can explore hydrogen bonding interactions, steric tolerance, and electronic effects within a binding pocket.

  • Region 2: The Acetate Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse range of amides. This allows for the introduction of various functional groups to probe for additional binding interactions and to modulate physicochemical properties such as solubility and cell permeability.

  • Region 3: The Piperazine Core: While less commonly modified in initial SAR studies to maintain the core pharmacophore, the piperazine ring itself can be a target for introducing conformational constraints or additional substituents, although this often requires more complex synthetic routes.

Synthetic Protocols for Analog Generation

The generation of a library of analogs is the first practical step in an SAR campaign. The following protocols provide a general framework for modifying the starting scaffold.

Protocol 4.1: General Procedure for N-Acylation of the Aniline Moiety (Region 1)
  • Dissolution: Dissolve Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acylated analog.

Protocol 4.2: General Procedure for Amide Synthesis via the Carboxylic Acid (Region 2)
  • Ester Hydrolysis: Dissolve Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification and Extraction: Acidify the reaction mixture with 1N HCl and extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer and concentrate to yield the crude acid.

  • Amide Coupling: Dissolve the crude carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in DMF. Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

  • Reaction and Purification: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS. Work-up and purify as described in Protocol 4.1.

Biological Evaluation: Protocols for Primary Screening

Given the potential of the scaffold as a kinase inhibitor and its broad applicability, a tiered screening approach is recommended. Initial screening should focus on a relevant kinase assay and a general cytotoxicity assay. Promising hits can then be profiled in secondary assays, such as antibacterial screens.

Protocol 5.1: In Vitro Kinase Inhibition Assay (e.g., against a panel of receptor tyrosine kinases)

This protocol is a general guideline and should be adapted for the specific kinase and assay format (e.g., ADP-Glo™, LanthaScreen™).[7][8]

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solutions at the desired concentrations. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant (typically ≤1%) to avoid solvent effects.

  • Assay Plate Setup: In a 96- or 384-well plate, add the test compounds, kinase, and substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5.2: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability and is a crucial first step to identify compounds with non-specific toxicity.[1][9]

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 5.3: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10][11]

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Interpreting the Data: Building the SAR

The data generated from the biological assays should be systematically organized to elucidate the structure-activity relationships. A tabular format is highly effective for this purpose.

Table 1: Hypothetical SAR Data for Analogs of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

Compound IDR1 (Region 1)R2 (Region 2)Kinase IC50 (µM)Cytotoxicity IC50 (µM)Antibacterial MIC (µg/mL)
Parent -NH2-OCH315.2>50>128
1a -NH-C(O)CH3-OCH35.8>50>128
1b -NH-C(O)Ph-OCH32.145.364
1c -NH-SO2CH3-OCH312.5>50>128
2a -NH2-OH14.9>50>128
2b -NH2-NHCH310.338.7128
2c -NH2-N(CH3)28.925.164

Analysis of Hypothetical Data:

  • Region 1: Acylation of the aniline nitrogen with both aliphatic (1a) and aromatic (1b) groups improves kinase inhibitory activity compared to the parent compound. The larger, more hydrophobic benzoyl group (1b) appears to be more favorable than the acetyl group (1a). Sulfonylation (1c) is not well-tolerated, suggesting that a hydrogen bond acceptor at this position is important.

  • Region 2: Conversion of the methyl ester to amides (2b, 2c) leads to a modest improvement in kinase activity. However, it also introduces some cytotoxicity. The dimethyl amide (2c) is slightly more potent but also more cytotoxic than the methyl amide (2b).

This analysis allows for the formulation of new hypotheses for the next round of analog design. For instance, combining the favorable benzoyl group at R1 with the amide modifications at R2 could lead to compounds with further enhanced potency.

cluster_workflow SAR Workflow A Design Analogs B Synthesize Analogs A->B Protocol 4.1, 4.2 C Biological Screening (Kinase, Cyto, etc.) B->C Protocol 5.1-5.3 D Analyze Data (SAR) C->D E New Hypothesis D->E E->A Iterate F Lead Optimization E->F

Figure 2: The iterative cycle of SAR studies in drug discovery.

Conclusion and Future Directions

Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate represents a promising starting point for SAR-driven drug discovery programs. The protocols and strategies outlined in these application notes provide a robust framework for synthesizing and evaluating a diverse library of analogs. By systematically exploring the chemical space around this scaffold, researchers can identify novel compounds with improved potency, selectivity, and drug-like properties, ultimately accelerating the journey from a chemical starting point to a viable drug candidate.

References

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). IntechOpen. Retrieved January 28, 2026, from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). MDPI. Retrieved January 28, 2026, from [Link]

  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (2015, September 9). PubMed. Retrieved January 28, 2026, from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (n.d.). MIT Open Access Articles. Retrieved January 28, 2026, from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. Retrieved January 28, 2026, from [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026, January 20). BellBrook Labs. Retrieved January 28, 2026, from [Link]

  • On Exploring Structure Activity Relationships. (2016, May 2). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • Tools for GPCR drug discovery. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. (2023, February 3). MDPI. Retrieved January 28, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. Retrieved January 28, 2026, from [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of HPLC Methods for Piperazine Analogs

Welcome to the technical support center for the chromatographic analysis of piperazine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are working with this imp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of piperazine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. My aim is to provide you with not just solutions to common problems, but also a deeper understanding of the chromatographic principles at play. By explaining the "why" behind the "how," I hope to empower you to develop robust and reliable HPLC methods for your specific piperazine analogs.

Introduction: The Chromatographic Challenge of Piperazine Analogs

Piperazine and its derivatives are a cornerstone in many pharmaceutical compounds.[1] However, their analysis by reversed-phase HPLC can be challenging due to their inherent physicochemical properties. Many piperazine analogs are:

  • Basic: With two ionizable nitrogen atoms, their retention and peak shape are highly sensitive to mobile phase pH. Piperazine itself has two pKa values of approximately 5.35 and 9.73.[2]

  • Polar: Many are highly soluble in water, leading to poor retention on traditional C18 columns.

  • Lacking a Strong Chromophore: The basic piperazine ring does not absorb UV light strongly, which can necessitate derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).

This guide will provide a structured approach to troubleshooting and optimizing your HPLC methods for these molecules, ensuring you can achieve accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most common issues encountered during the analysis of piperazine analogs.

Poor Peak Shape: Tailing Peaks

Question: Why am I seeing significant tailing for my piperazine analog peaks, even on a C18 column?

Answer: Peak tailing for basic compounds like piperazine analogs is a classic and frequent issue in reversed-phase HPLC. The primary cause is unwanted secondary interactions between the positively charged (protonated) amine groups of your analyte and negatively charged, ionized residual silanol groups on the surface of the silica-based stationary phase.[3] These interactions are a different retention mechanism from the intended hydrophobic interactions, leading to a portion of the analyte molecules being retained longer, which results in a "tail" on the peak.

To address this, you need to minimize these silanol interactions. Here are the key strategies, from simplest to more involved:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3) will protonate the silanol groups, neutralizing their negative charge and reducing their ability to interact with your protonated basic analyte. A good starting point is to use a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Use of End-Capped Columns: Modern, high-purity silica columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane). This physically blocks the silanols from interacting with analytes. If you are not already, switch to a high-quality, end-capped C18 or C8 column.

  • Addition of a Basic Mobile Phase Modifier: A small amount of a basic additive, such as triethylamine (TEA), can be added to the mobile phase (e.g., 0.1% TEA). The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your piperazine analog. However, be aware that TEA can be difficult to remove from the column and may suppress MS signal if you are using an LC-MS system.

  • Increase Buffer Concentration: If you are using a buffer, increasing its concentration can sometimes help to improve peak shape by more effectively controlling the mobile phase pH at the column surface and potentially masking some silanol interactions.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for Piperazine Analog check_pH Is mobile phase pH < 3? start->check_pH adjust_pH Adjust mobile phase to pH 2-3 with 0.1% Formic Acid or TFA check_pH->adjust_pH No check_column Are you using a modern, end-capped C18 or C8 column? check_pH->check_column Yes adjust_pH->check_column solved Problem Solved adjust_pH->solved If successful change_column Switch to a high-purity, end-capped column check_column->change_column No add_modifier Consider adding a basic modifier (e.g., 0.1% TEA) to the mobile phase (for UV detection) check_column->add_modifier Yes change_column->add_modifier change_column->solved If successful increase_buffer If using a buffer, try increasing the concentration add_modifier->increase_buffer add_modifier->solved If successful hilic_option If tailing persists and retention is low, consider HILIC increase_buffer->hilic_option increase_buffer->solved If successful hilic_option->solved

Caption: A stepwise approach to troubleshooting peak tailing for basic piperazine analogs.

Retention Time Variability

Question: My retention times are drifting over the course of a run or between different days. What could be the cause?

Answer: Retention time drift is a common issue that can often be traced back to changes in the mobile phase, the column, or the HPLC system itself. For ionizable compounds like piperazine analogs, the most likely culprit is a change in mobile phase pH.

  • Mobile Phase pH Instability: The pH of your mobile phase can change over time due to the absorption of atmospheric CO2 (which is acidic) or the evaporation of volatile mobile phase components (like TFA or formic acid). A change of just 0.1 pH unit can cause a significant shift in retention time for an ionizable compound.[4]

    • Solution: Prepare fresh mobile phase daily. Keep mobile phase bottles capped when not in use. Ensure your buffer has sufficient capacity for the pH you are targeting. A buffer is most effective within +/- 1 pH unit of its pKa.[5]

  • Column Equilibration: If you are running a gradient or have changed mobile phases, the column may not be fully equilibrated before you start your run. This is especially true for HILIC and ion-pairing chromatography, which can require longer equilibration times.

    • Solution: Ensure a consistent and adequate column equilibration period before each run. For a new method, inject a standard multiple times at the beginning of the run until you see stable retention times.

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions. If your column compartment is not thermostatically controlled, changes in ambient lab temperature can cause retention time drift.

    • Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.

  • Flow Rate Inconsistency: Leaks in the system or problems with the pump can lead to an unstable flow rate, which will directly impact retention times.

    • Solution: Perform regular system maintenance. Check for leaks at all fittings. If you suspect a pump issue, perform a flow rate calibration.

Poor Retention

Question: My piperazine analog is eluting at or very near the void volume of my C18 column. How can I increase its retention?

Answer: This is a common problem for polar piperazine analogs. The hydrophobic C18 stationary phase has little affinity for highly polar molecules. Here are several effective strategies to increase retention:

  • Ion-Pairing Chromatography: This is a powerful technique for retaining charged analytes in reversed-phase HPLC. An ion-pairing reagent, which has a charged head group and a hydrophobic tail (e.g., an alkyl sulfonate like sodium heptanesulfonate), is added to the mobile phase. The hydrophobic tail of the reagent adsorbs to the C18 stationary phase, creating an ion-exchange-like surface that can then retain the charged piperazine analog.[6]

    • Starting Point: Add 5-10 mM of an alkyl sulfonate (e.g., sodium 1-hexanesulfonate or sodium 1-heptanesulfonate) to your mobile phase. You may need to optimize the concentration and the alkyl chain length of the ion-pairing reagent.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of polar compounds.[7] In HILIC, you use a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[8]

    • Starting Point: Use a HILIC column (e.g., an amide or silica-based phase) with a mobile phase of 90:10 acetonitrile:10 mM ammonium formate, pH 3.

  • Use of a More Polar Reversed-Phase Column: Not all reversed-phase columns are the same. Consider using a column with a more polar stationary phase, such as a "polar-embedded" phase or a phenyl-hexyl phase. These columns offer different selectivity and can provide better retention for polar analytes than a standard C18.

Part 2: Experimental Protocols & Method Development Strategies

This section provides detailed, step-by-step protocols for key experiments in developing and optimizing an HPLC method for piperazine analogs.

Protocol: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for the separation of a mixture of piperazine analogs, balancing retention, resolution, and peak shape.

Background: The ionization state of your piperazine analogs is dictated by the mobile phase pH in relation to their pKa values. By systematically screening a range of pH values, you can find a "sweet spot" where your compounds are well-retained and separated with symmetrical peaks. It is generally recommended to work at a pH that is at least 2 pH units away from the pKa of your analytes to ensure they are in a single, stable ionization state.[5]

Materials:

  • HPLC system with a C18 column (end-capped, high purity)

  • Your mixture of piperazine analog standards

  • HPLC-grade acetonitrile and water

  • Buffers: Formic acid, ammonium formate, ammonium acetate, phosphoric acid (use volatile buffers like formate or acetate if using MS detection)

  • pH meter

Procedure:

  • Prepare a series of aqueous mobile phase buffers at different pH values. A good starting range for basic compounds is pH 2.5, 3.5, 4.5, 5.5, and 6.5.

    • Example for pH 3.5: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.5 with formic acid.

    • Important: Always measure and adjust the pH of the aqueous buffer before mixing with the organic solvent.[9]

  • Set up your initial HPLC conditions:

    • Column: A good quality, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Your prepared aqueous buffer at the first pH to be tested.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A generic scouting gradient, for example, 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: As appropriate for your analytes.

  • Equilibrate the column with the first mobile phase. Ensure the system is stable before the first injection.

  • Inject your standard mixture and record the chromatogram.

  • Flush the column and system thoroughly before introducing the next pH buffer.

  • Repeat steps 3-5 for each of the prepared pH buffers.

  • Analyze the results. Create a table to compare the retention time, peak asymmetry, and resolution for each analyte at each pH. Look for the pH that provides the best overall separation.

Data Presentation:

pHAnalyte 1 Retention Time (min)Analyte 1 Asymmetry FactorAnalyte 2 Retention Time (min)Analyte 2 Asymmetry FactorResolution (Analyte 1 & 2)
2.54.21.15.11.22.5
3.54.81.05.91.12.8
4.55.51.36.81.42.6
5.56.31.87.91.92.3
6.57.12.28.82.42.1

pKa Values of Common Piperazine Analogs

Understanding the pKa of your specific analog is key to interpreting the results of your pH screening.

CompoundpKa1pKa2
Piperazine9.735.35
1-Methylpiperazine9.144.63
1-Ethylpiperazine9.204.76
1,4-Dimethylpiperazine8.383.81
1-(2-Hydroxyethyl)piperazine9.093.92

Data sourced from Khalili et al. (2009).[10]

Protocol: Chiral Separation of Piperazine Enantiomers

Objective: To resolve the enantiomers of a chiral piperazine analog.

Background: Many piperazine-containing drugs are chiral, and regulatory agencies often require the analysis of individual enantiomers. The most direct way to achieve this is by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for the separation of a wide range of chiral compounds.[4]

Materials:

  • HPLC system

  • Chiral column (e.g., a polysaccharide-based column like Chiralpak or Chiralcel)

  • Your racemic piperazine analog standard

  • HPLC-grade n-hexane, isopropanol (IPA), ethanol, and a basic modifier like diethylamine (DEA) or triethylamine (TEA).

Procedure:

  • Column Selection: Choose a polysaccharide-based chiral column. Columns with amylose or cellulose derivatives coated or immobilized on silica are very versatile.

  • Initial Mobile Phase Screening (Normal Phase Mode):

    • Mobile Phase System 1: n-Hexane / Isopropanol (90:10 v/v) with 0.1% DEA.

    • Mobile Phase System 2: n-Hexane / Ethanol (90:10 v/v) with 0.1% DEA.

    • The basic modifier (DEA or TEA) is often crucial for obtaining good peak shape for basic analytes on chiral columns.

  • Set up your initial HPLC conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

    • Detection: UV, at a wavelength where your analyte has good absorbance.

  • Equilibrate the column with your first mobile phase system.

  • Inject your racemic standard and record the chromatogram.

  • If no separation is observed, or if resolution is poor, begin to optimize the mobile phase.

    • Adjust the ratio of hexane to alcohol. Increasing the alcohol content will generally decrease retention. Try ratios of 80:20 and 70:30.

    • Try a different alcohol. The selectivity between isopropanol and ethanol can be significantly different.

    • Optimize the concentration of the basic modifier.

  • Analyze the results. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

Logical Relationship for Chiral Method Development

G start Chiral Separation of Piperazine Analog Needed select_column Select a Polysaccharide-Based Chiral Column (e.g., Chiralpak AD, IC) start->select_column screen_mp1 Screen with n-Hexane/IPA/DEA (e.g., 90:10:0.1) select_column->screen_mp1 screen_mp2 Screen with n-Hexane/Ethanol/DEA (e.g., 90:10:0.1) select_column->screen_mp2 eval_sep Evaluate Resolution (Rs) screen_mp1->eval_sep screen_mp2->eval_sep optimize Optimize Mobile Phase - Adjust Hexane/Alcohol Ratio - Change Alcohol - Adjust DEA concentration eval_sep->optimize Rs < 1.5 success Baseline Resolution Achieved (Rs > 1.5) eval_sep->success Rs >= 1.5 optimize->eval_sep

Caption: A workflow for developing a chiral HPLC method for piperazine enantiomers.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the identification and analysis of piperazines in seized materials. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Wikipedia. Piperazine. [Link]

  • A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. Journal of Analytical Methods in Chemistry, 2019. [Link]

  • Nguyen, T. A., et al. (2017). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 35(11), 810-821. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 2023. [Link]

  • Vorce, S. P., et al. (2010). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Journal of analytical toxicology, 34(5), 260-265. [Link]

  • Element Lab Solutions. Practical HPLC method development screening. [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Chromatography Forum. [Link]

  • Restek. How to Avoid Common Problems with HILIC Methods. [Link]

  • Vorce, S. P., et al. (2010). Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. Journal of Analytical Toxicology, 34(5), 260-265. [Link]

  • The Effect of Ion Pairing Reagents in the Retention Profile of Zwitterionic Cephalosporins. Journal of Liquid Chromatography & Related Technologies, 2007. [Link]

  • A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD. PeerJ, 2019. [Link]

  • Analysis of Benzylpiperazine-like Compounds. ResearchGate. [Link]

  • Pharmaguideline. Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • Agilent Technologies. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • How to deal with several HILIC-MS/MS problems? ResearchGate. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • Agilent Technologies. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Phenomenex. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 2011. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-1-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/0b6b8b9b5e5b8e9b0e9b9c9e8d8c8b8a8b8b8b8b]([Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International. [Link]

  • How to deal with several HILIC-MS/MS problems? ResearchGate. [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. MDPI. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Roberts, J. M., & Diaz, A. R. (2002). Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography. Analytical chemistry, 74(20), 5339-5345. [Link]

  • HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Piperazine N-Alkylation Reactions

Welcome to the technical support center for piperazine N-alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperazine N-alkylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing N-substituted piperazine derivatives. As a core scaffold in numerous pharmaceuticals, the successful and efficient alkylation of piperazine is a critical step in many synthetic routes.

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the most common causes?

Low yield in piperazine N-alkylation is a frequent issue stemming from several potential factors:

  • Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. The reactivity order is generally Iodide > Bromide > Chloride > Tosylate/Mesylate. If you are using an alkyl chloride, the reaction may be sluggish.

  • Inadequate Base: The reaction generates an acid (HX) as a byproduct. This acid will protonate the piperazine nitrogen, rendering it non-nucleophilic and effectively stopping the reaction.[1] An insufficient amount or a weak base will fail to neutralize this acid efficiently.

  • Poor Solvent Choice: The solvent must be appropriate for an SN2 reaction, typically a polar aprotic solvent like Acetonitrile (ACN) or Dimethylformamide (DMF), which can dissolve the reagents and facilitate the nucleophilic attack.

  • Sub-optimal Temperature: While many alkylations proceed at room temperature, some less reactive alkylating agents may require heating to increase the reaction rate.[2] However, excessive heat can lead to side reactions and degradation.

  • Steric Hindrance: A bulky alkylating agent or a substituted piperazine can sterically hinder the approach of the nucleophile, leading to a slower reaction and lower yield.

Q2: I'm getting a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?

This is the most common selectivity challenge in piperazine chemistry. The mono-alkylated product is often a better nucleophile than the starting piperazine, leading to a second alkylation. Here are the primary strategies to favor mono-alkylation:

  • Use of a Protecting Group (Most Reliable Method): This is the gold standard for achieving clean mono-alkylation.[3][4] By protecting one nitrogen with a group like tert-Butoxycarbonyl (Boc), Acetyl, or Benzyloxycarbonyl (Cbz), you physically block it from reacting. The alkylation is then directed to the unprotected nitrogen. The protecting group can be removed in a subsequent step. The Boc group is particularly popular due to its stability and ease of removal under acidic conditions.[4][5]

  • Use a Large Excess of Piperazine: By using a significant excess of piperazine (4-5 equivalents or more), you statistically favor the alkylating agent encountering an unreacted piperazine molecule over a mono-alkylated one.[4] This method is simpler but requires a more rigorous purification to remove the excess piperazine.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over several hours to a solution of piperazine helps to maintain a high concentration of unreacted piperazine relative to the mono-alkylated product, thus favoring mono-substitution.[1]

  • Use of Piperazine Monohydrochloride: It is possible to use the monoprotonated salt of piperazine. The protonated nitrogen is unreactive, directing alkylation to the free nitrogen. This method can be effective but may require activation of the alkylating agent.[4]

Visualizing the Selectivity Problem

The diagram below illustrates the competing reaction pathways that lead to mono- and di-alkylation, as well as the formation of an undesirable quaternary salt byproduct.

G cluster_0 Reaction Pathways cluster_1 Protective Group Strategy Piperazine Piperazine Mono_Alkyl_Piperazine Mono-Alkylated Piperazine Piperazine->Mono_Alkyl_Piperazine + R-X (Desired) Di_Alkyl_Piperazine Di-Alkylated Piperazine Mono_Alkyl_Piperazine->Di_Alkyl_Piperazine + R-X (Side Reaction 1) Quaternary_Salt Quaternary Ammonium Salt Mono_Alkyl_Piperazine->Quaternary_Salt + R-X (Side Reaction 2) Boc_Piperazine Boc-Protected Piperazine Boc_Mono_Alkyl Boc-Protected Mono-Alkylated Product Boc_Piperazine->Boc_Mono_Alkyl + R-X Final_Product Mono-Alkylated Piperazine Boc_Mono_Alkyl->Final_Product Deprotection

Caption: Competing pathways in piperazine alkylation and the protective group solution.

Q3: My product seems to be stuck in the aqueous layer during workup. What's happening?

This is a classic sign that your N-alkylated piperazine is protonated, forming a salt that is highly water-soluble.[4] This typically happens if the aqueous layer is acidic or neutral.

Solution: During the liquid-liquid extraction, ensure your aqueous layer is basic. Add a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until the pH is >10. This will deprotonate the piperazinium salt, converting it to the free base, which will be much more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.

Q4: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is interconnected and crucial for success.

ParameterRecommendationRationale & Causality
Base Inorganic: K₂CO₃, Cs₂CO₃Organic: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)The base neutralizes the H-X formed. K₂CO₃ is a cost-effective and common choice.[2][4] Organic bases like DIPEA are non-nucleophilic and are useful when substrates are sensitive to stronger inorganic bases.
Solvent Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF)These solvents are ideal for SN2 reactions. They dissolve the piperazine and often the alkyl halide, but they do not solvate the nucleophile as strongly as protic solvents, thus not impeding its reactivity. DMF is an excellent solvent but can be difficult to remove. ACN is often a good first choice.[2]
Q5: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method.[2][6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like Hexanes or Ethyl Acetate) and a polar solvent (like Methanol) is typically used. Often, a small amount of a basic modifier like triethylamine (~1%) is added to the eluent to prevent the basic piperazine spots from streaking on the acidic silica plate.

  • Visualization: Piperazine compounds are often not visible under UV light unless they contain a chromophore. Staining is required. A potassium permanganate (KMnO₄) stain or ninhydrin stain are excellent choices for visualizing amines.[4]

  • Interpretation: As the reaction progresses, you should see the spot corresponding to your starting piperazine diminish and a new, typically less polar, spot for your N-alkylated product appear.

For more quantitative analysis, LC-MS can be used to monitor the disappearance of starting material and the appearance of the product mass.[6]

Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Optimization may be required based on your specific substrates.

Protocol 1: Mono-N-Alkylation using a Boc-Protecting Group (Direct Alkylation)

This is the recommended method for achieving high selectivity for a single N-alkylation.

G Start Start Dissolve 1. Dissolve Boc-Piperazine & K₂CO₃ in ACN Start->Dissolve Add_Halide 2. Add Alkyl Halide dropwise Dissolve->Add_Halide Heat 3. Heat to 60-80°C Monitor by TLC Add_Halide->Heat Workup 4. Cool, Filter, Concentrate Heat->Workup Extract 5. Dissolve in DCM, Wash with NaHCO₃ Workup->Extract Purify 6. Dry, Concentrate, Purify via Chromatography Extract->Purify End Product Purify->End

Caption: Workflow for direct mono-alkylation of Boc-protected piperazine.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Boc-piperazine (1.0 eq.).

  • Reagents: Add anhydrous acetonitrile (or DMF) to dissolve the piperazine. Then, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[2]

  • Addition: Under a nitrogen atmosphere, begin stirring the suspension. Add your alkyl halide (1.1-1.5 eq.) dropwise to the mixture at room temperature.[2]

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80°C) and monitor its progress by TLC.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and the potassium halide salt).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM). Wash the organic solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[2]

  • Deprotection (if required): The Boc group can be removed by treating the purified product with an acid like trifluoroacetic acid (TFA) in DCM.

Protocol 2: Mono-N-Alkylation via Reductive Amination

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq.) and the corresponding aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2]

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to accelerate iminium ion formation.[2][8]

  • Reduction: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) portion-wise. Be cautious, as gas evolution may occur.[2]

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Extraction & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.[2]

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Institutes of Health. Available from: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available from: [Link]

  • Reductive Amination. YouTube. Available from: [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]

  • Preparation of Amines via Reductive Amination. Chemistry LibreTexts. Available from: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available from: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available from: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Aminophenylpiperazines

For Researchers, Scientists, and Drug Development Professionals The aminophenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The aminophenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These molecules are particularly significant in the development of therapeutics for central nervous system (CNS) disorders, largely owing to their ability to modulate key neurotransmitter systems like serotonin and dopamine.[3][4][5] This guide provides an in-depth comparison of aminophenylpiperazine derivatives, elucidating the critical relationships between their chemical structure and biological activity, supported by experimental data and detailed protocols.

Core Scaffold and Key Interaction Points

The aminophenylpiperazine structure offers multiple points for chemical modification, each influencing the compound's affinity, selectivity, and functional activity at various G-protein coupled receptors (GPCRs).[6] Understanding the impact of substitutions at these key positions is fundamental to rational drug design.

The versatile nature of the piperazine ring, with its two nitrogen atoms, allows for structural modifications that can enhance pharmacokinetic properties such as water solubility and bioavailability, which are crucial for drug candidates.[1][7]

Caption: Key modification points on the aminophenylpiperazine scaffold.

Structure-Activity Relationship (SAR) at Serotonin and Dopamine Receptors

Aminophenylpiperazine derivatives are renowned for their interactions with serotonin (5-HT) and dopamine (D2) receptors, making them vital components in the development of antipsychotic and anxiolytic medications.[8][9] The balance of activity between these receptors is a critical determinant of a drug's therapeutic profile and side effects. For instance, many second-generation antipsychotics act as antagonists at both 5-HT2A and D2 receptors.[9]

2.1. Phenyl Ring Substitutions

Modifications to the phenyl ring directly impact the ligand's interaction with the receptor binding pocket. The position and electronic nature (electron-donating or electron-withdrawing) of substituents are critical.

  • Ortho-Substitution: The introduction of a methoxy (-OCH3) or ethoxy (-OCH2CH3) group at the ortho-position of the N4-phenyl ring has been shown to progressively increase affinity for both D2-like and 5-HT1A receptors.[10] This is likely due to favorable steric and electronic interactions within the receptor's binding site.

  • Meta- vs. Para-Substitution: The placement of a chloro (-Cl) group demonstrates the subtle yet profound impact of substitution patterns. A meta-chloro substituent can confer preferential affinity for 5-HT1A receptors, while a para-chloro substituent on the same scaffold can lead to higher affinity and selectivity for D2-like receptors.[10]

  • Electron-Withdrawing Groups: While often well-tolerated, electron-withdrawing groups can sometimes reduce potency.[11] However, there are exceptions, such as a 4-trifluoromethylphenyl substituent, which has been shown to increase potency in certain contexts.[11]

2.2. The Piperazine Core

The six-membered piperazine ring is more than a simple linker; its conformational rigidity and the basicity of its nitrogen atoms are key to its function.[7] The N1 nitrogen typically connects to the aminophenyl moiety, while the N4 nitrogen is attached to a terminal fragment, often via an alkyl chain.[3] This arrangement is a common pharmacophore for many GPCR ligands.[6]

2.3. The Terminal Group and Linker Chain

The "long-chain" arylpiperazines, where a flexible alkyl chain separates the piperazine from a terminal moiety, are a particularly well-studied class.[4][12] The nature of this chain and the terminal group significantly influences the compound's pharmacological profile.

  • Linker Length: Variations in the length of the alkyl spacer can result in significant changes in affinity, particularly for the 5-HT1A receptor.[8]

  • Terminal Moiety: The terminal fragment has a pronounced impact on affinity for the D2-like receptor.[8] For example, incorporating bulky, lipophilic groups can enhance D2 receptor binding.

Comparative Biological Data

The following table summarizes the structure-activity relationships of selected aminophenylpiperazine derivatives, highlighting how minor structural changes can lead to significant differences in receptor affinity.

CompoundPhenyl Ring SubstitutionTerminal Group5-HT1A Ki (nM)D2 Ki (nM)5-HT2A Ki (nM)
Aripiprazole 2,3-dichlorophenyl7-quinolonyl1.90.343.4
Buspirone Unsubstituted Phenyl8-azaspiro[4.5]decane-7,9-dione1.142055
Compound 9b 2-methoxyphenyl3-(1H-indol-3-yl)propanamide23.9>100039.4
Compound 12a 2-methoxyphenylN-(4-fluorophenyl)butanamide41.5300315

Data synthesized from multiple sources for illustrative comparison.[8]

This data illustrates that while a 2-methoxyphenyl substitution is common in compounds targeting these receptors, the terminal group dictates the ultimate affinity profile. Aripiprazole's potent, balanced activity at both D2 and 5-HT1A receptors contributes to its efficacy as an antipsychotic.[8] In contrast, Compound 9b, with a different terminal group, shows high affinity for serotonin receptors but negligible activity at the D2 receptor, suggesting a different therapeutic potential.[8]

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize aminophenylpiperazine derivatives.

4.1. Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Principle: The assay operates on the principle of competitive binding. A constant concentration of a high-affinity radioligand and receptor-containing cell membranes are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Homogenates of cell membranes (e.g., from CHO or HEK293 cells stably expressing the human D2 or 5-HT1A receptor) are prepared and stored at -80°C.[13]

  • Assay Buffer Preparation: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and other salts to mimic physiological conditions.

  • Incubation: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations (e.g., 10-point serial dilution).

    • Radioligand at a concentration near its Kd (e.g., [3H]Spiperone for D2 receptors).

    • Cell membrane homogenate.

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.

  • Equilibration: The plate is incubated for a predetermined time (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[14][15]

  • Termination & Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.[15]

  • Washing: The filters are washed several times with ice-cold buffer to remove any unbound radioligand.[15]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then counted using a scintillation counter.

  • Data Analysis: The specific binding is calculated as (Total Binding - NSB). The data is then plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

4.2. [35S]GTPγS Functional Assay for Agonist/Antagonist Activity

This assay determines the functional activity of a compound by measuring its effect on G-protein activation.

Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS. When an agonist stimulates the receptor, the incorporation of [35S]GTPγS into the G-protein is increased. Antagonists will block the effect of an agonist.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare cell membranes, test compounds, and assay buffer as in the binding assay. Also prepare a solution of GDP and [35S]GTPγS.

  • Incubation: In a 96-well plate, incubate cell membranes with the test compound (and a reference agonist if testing for antagonism) and GDP for a short pre-incubation period.

  • Initiate Reaction: Add [35S]GTPγS to all wells to start the binding reaction.

  • Equilibration: Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]

  • Termination & Filtration: The reaction is stopped by rapid filtration, similar to the binding assay.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

  • Data Analysis:

    • Agonists: Data is plotted as % stimulation over basal vs. log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonists: The assay is run with a fixed concentration of a known agonist, and the ability of the test antagonist to inhibit this stimulation is measured to determine the IC50.

Conclusion and Future Directions

The aminophenylpiperazine scaffold remains a highly fruitful starting point for the design of novel CNS-active agents. The structure-activity relationships discussed herein demonstrate that precise, targeted modifications to the phenyl ring and the N4-terminal group are essential for tuning the desired pharmacological profile, whether it be for potent D2 antagonism, selective 5-HT1A agonism, or a carefully balanced multi-target activity.[9][16]

Future research will likely focus on developing ligands with even greater subtype selectivity and on fine-tuning the functional activity (e.g., partial agonism vs. full antagonism) to achieve better therapeutic outcomes with fewer side effects. The integration of computational modeling with empirical testing, as guided by the principles and protocols outlined in this guide, will be instrumental in advancing the next generation of aminophenylpiperazine-based therapeutics.

References

  • MDPI. (n.d.). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Retrieved from [Link]

  • PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Coumarin-piperazine derivatives as biologically active compounds. Retrieved from [Link]

  • Frontiers. (2022, February 20). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • PubMed. (2022, February 15). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PMC - NIH. (2021, November 20). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Retrieved from [Link]

  • PubMed Central. (2022, May 26). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. Retrieved from [Link]

  • PubMed. (n.d.). Coumarin-piperazine derivatives as biologically active compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. Retrieved from [Link]

  • PubMed. (2020, October 15). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]

  • PMC - PubMed Central. (2023, May 15). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Retrieved from [Link]

  • MDPI. (2022, January 12). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Retrieved from [Link]

  • PubMed. (n.d.). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Retrieved from [Link]

  • MDPI. (2022, August 12). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Arylpiperazine Derivatives Acting at 5-HT1A Receptors. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, September 1). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • NCBI - NIH. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Cherry. (2023, February 1). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Pharmacological Evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines With Clozapine-Like Mixed Activities at Dopamine D(2), Serotonin, and GABA(A) Receptors. Retrieved from [Link]

  • Dove Medical Press. (n.d.). 1 SUPPLEMENTARY MATERIAL Journal: Neuropsychiatric Disease and Treatment Article Title: In vitro screening of major neurotransmi. Retrieved from [Link]

  • ResearchGate. (2025, August 6). synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. Retrieved from [Link]

  • (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Piperazine-Based Scaffolds in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The piperazine scaffold, a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern med...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][2] This guide provides an in-depth comparative analysis of piperazine-based scaffolds, exploring their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications.

The unique characteristics of the piperazine ring, including its structural rigidity, large polar surface area, and capacity for hydrogen bond interactions, contribute to its success as a pharmacophore.[3] These features often lead to enhanced water solubility, oral bioavailability, and improved target affinity and specificity.[3] The synthetic tractability of the piperazine core further allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity.[3][4]

The Versatility of the Piperazine Scaffold: A Comparative Overview

Piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, ranging from central nervous system (CNS) effects to antimicrobial and anticancer properties.[5][6] Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules.[5]

Table 1: Diverse Therapeutic Applications of Piperazine-Based Drugs

Therapeutic ClassExample Drug(s)Primary Mechanism of Action
AntipsychoticsClozapine, AripiprazoleModulation of dopamine and serotonin pathways[7][8]
AntidepressantsVortioxetine, TrazodoneSerotonin reuptake inhibition and receptor modulation[7][8]
AnxiolyticsBuspironePartial agonism at serotonin 5-HT1A receptors[7]
AntihistaminesCetirizine, CyclizineInverse agonism at histamine H1 receptors[2]
Anticancer AgentsImatinibKinase inhibition[9]
Antiviral AgentsIndinavirHIV protease inhibition
AnthelminticsPiperazine CitrateGABA receptor agonism in nematodes[9][10]

Central Nervous System Agents: A Deep Dive

Piperazine derivatives have had a profound impact on the treatment of CNS disorders, particularly in the realms of psychosis, depression, and anxiety.[7][8]

Antipsychotics

Many atypical antipsychotics incorporate a piperazine moiety. These drugs often exhibit complex polypharmacology, interacting with multiple neurotransmitter receptors. For instance, clozapine, a cornerstone in the treatment of schizophrenia, interacts with various dopamine, serotonin, and adrenergic receptors. The piperazine ring in these molecules plays a crucial role in orienting the pharmacophoric groups for optimal receptor binding.

Antidepressants and Anxiolytics

Arylpiperazine derivatives are prominent in the development of modern antidepressants and anxiolytics.[7] Vortioxetine, for example, demonstrates a multimodal mechanism of action, including serotonin reuptake inhibition and modulation of various serotonin receptors.[7] Structure-activity relationship studies have revealed that the nature of the aryl group and the linker to the piperazine ring significantly influence the affinity and selectivity for different serotonin receptor subtypes.[11][12]

Beyond the CNS: Other Key Therapeutic Areas

The utility of the piperazine scaffold extends far beyond neurological and psychiatric applications.

Antihistamines

Several second-generation antihistamines feature a piperazine core. These drugs are designed to be selective for peripheral H1 receptors, thereby minimizing the sedative side effects associated with older antihistamines. The physicochemical properties imparted by the piperazine ring contribute to their reduced ability to cross the blood-brain barrier.

Anticancer Agents

The piperazine scaffold is a key component of several targeted cancer therapies. Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers, features a piperazine group that enhances its solubility and allows for crucial interactions within the ATP-binding pocket of the target kinase.[9]

Anthelmintics

Historically, piperazine itself was widely used as an anthelmintic for the treatment of roundworm and pinworm infections.[13] Its mechanism of action involves agonizing GABA receptors in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasite.[9][10] This foundational use highlights the inherent biological activity of the piperazine core.

Experimental Protocols and Methodologies

The development and characterization of piperazine-based drugs rely on a variety of experimental techniques.

Synthesis of Piperazine Scaffolds

Numerous synthetic routes to piperazine and its derivatives have been developed. A common approach involves the double Michael addition of primary amines to nitrosoalkenes, followed by a stereoselective catalytic reductive cyclization.[4] The versatility of these synthetic methods allows for the creation of diverse libraries of piperazine-containing compounds for screening and optimization.

In Vitro Pharmacological Evaluation

Radioligand Binding Assays: This technique is fundamental for determining the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound with a radiolabeled ligand for binding to the target receptor.

Enzyme Inhibition Assays: For piperazine-based enzyme inhibitors like imatinib, in vitro assays are used to determine the concentration of the compound required to inhibit the activity of the target enzyme by 50% (IC50).

Cell-Based Assays: The effects of piperazine derivatives on cellular processes, such as cell viability, apoptosis, and signal transduction, are assessed using various cell-based assays. For example, the MTT assay can be used to evaluate the cytotoxicity of piperazine-based anticancer agents.[14]

Visualization of Key Concepts

Diagram 1: General Synthetic Scheme for Piperazine Derivatives

G Primary_Amine Primary Amine (R-NH2) Intermediate Bis(oximinoalkyl)amine Primary_Amine->Intermediate Double Michael Addition Nitrosoalkene Nitrosoalkene Nitrosoalkene->Intermediate Piperazine_Derivative Piperazine Derivative Intermediate->Piperazine_Derivative Reductive Cyclization

Caption: A generalized synthetic route to piperazine derivatives.

Diagram 2: Simplified Mechanism of Action for an Antipsychotic Piperazine Derivative

G Drug Arylpiperazine Antipsychotic D2_Receptor Dopamine D2 Receptor Drug->D2_Receptor Antagonism/ Partial Agonism 5HT2A_Receptor Serotonin 5-HT2A Receptor Drug->5HT2A_Receptor Antagonism Downstream_Signaling Modulation of Downstream Signaling D2_Receptor->Downstream_Signaling 5HT2A_Receptor->Downstream_Signaling Therapeutic_Effect Therapeutic Effect (e.g., reduced psychosis) Downstream_Signaling->Therapeutic_Effect

Caption: Simplified receptor interaction of an arylpiperazine antipsychotic.

Conclusion and Future Directions

The piperazine scaffold remains a highly privileged and versatile structure in drug discovery. Its continued success is driven by its favorable physicochemical properties, synthetic accessibility, and the ability to modulate a wide range of biological targets. Future research will likely focus on the development of novel piperazine derivatives with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, will further accelerate the design and optimization of next-generation piperazine-based therapeutics.[12][15]

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). (2017). Taylor & Francis Online. Available at: [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions. Available at: [Link]

  • General synthetic strategies toward piperazine scaffold. (2021). ResearchGate. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. Available at: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2015). European Journal of Medicinal Chemistry.
  • Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. (2020). PubMed. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2019). Semantic Scholar. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. (2010). ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Publications. Available at: [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. Available at: [Link]

  • Piperazine. (2023). Wikipedia. Available at: [Link]

  • Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. (2015). ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. Available at: [Link]

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). PubMed. Available at: [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2011). PubMed. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming Synthesis Products via Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to wasted r...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe outcomes. Spectroscopic analysis provides the essential tools to peer into the molecular architecture of newly synthesized compounds, offering a multi-faceted approach to confirming identity and purity.[1][2]

This guide provides a comprehensive comparison of the core spectroscopic techniques used for the structural elucidation of organic molecules. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

The Spectroscopic Toolkit: A Synergy of Techniques

No single spectroscopic technique can provide a complete structural picture. Instead, a chemist relies on the synergy of several methods, each providing a unique and complementary piece of the puzzle.[3] Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry (MS) provides the molecular weight and elemental formula, and Infrared (IR) spectroscopy identifies the functional groups present.

The relationship between these core techniques can be visualized as an integrated workflow where each method informs and validates the others.

G cluster_0 Primary Analysis cluster_1 Data Integration & Confirmation Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Data Integration Data Integration NMR Spectroscopy->Data Integration Connectivity (C-H Framework) Mass Spectrometry->Data Integration Molecular Weight & Formula IR Spectroscopy->Data Integration Functional Groups Structure Confirmed Structure Confirmed Data Integration->Structure Confirmed

Caption: Integrated workflow for spectroscopic structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[4][5] It works by probing the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of molecules.[6][7][8]

Core Principles: Causality in the NMR Spectrum
  • Chemical Shift (δ): The position of a signal in the NMR spectrum is determined by the electron density around the nucleus. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (further downfield). This direct correlation between electronic environment and signal position is the foundation of NMR's diagnostic power.

  • Spin-Spin Coupling (J): Non-equivalent nuclei on adjacent atoms can influence each other's magnetic field, causing their signals to split into multiplets. The pattern of this splitting reveals the number of neighboring nuclei, allowing chemists to piece together the molecular fragments.

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This provides a quantitative measure of the relative number of different types of protons in the molecule.

Experimental Protocol: 1D ¹H NMR

A well-prepared sample is crucial for obtaining a high-quality spectrum. The goal is a clear, homogeneous solution free of particulate matter.[9]

  • Sample Weighing: Weigh 5-10 mg of your purified, dry compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves your compound.[9][10] Using a deuterated solvent is critical as it prevents the large proton signal of the solvent from overwhelming the signals from your sample.[9][10]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, add a small amount of a reference standard like tetramethylsilane (TMS, δ = 0.00 ppm).

  • Transfer & Filtration: Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool.[11] This step is vital to filter out any dust or undissolved material which can degrade the spectral quality.

  • Tube Filling: Transfer the filtered solution into a clean, high-quality NMR tube. Ensure the liquid height is at least 4.5 cm to be within the detection region of the spectrometer coils.

  • Data Acquisition: Place the sample in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the data.

Beyond 1D: The Power of 2D NMR

When 1D spectra become too complex due to overlapping signals, 2D NMR techniques are employed to resolve ambiguities.[12][13][14] These experiments add a second dimension to the spectrum, revealing correlations between nuclei.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations. Cross-peaks in a COSY spectrum connect protons that are coupled to each other (typically 2-3 bonds apart).[12][15][16]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond ¹H-¹³C correlations.[12][15] This is invaluable for assigning which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-4 bond) ¹H-¹³C couplings.[12] This is the key experiment for connecting molecular fragments across quaternary (non-protonated) carbons and heteroatoms.[12][16]

G Start 1D ¹H Spectrum Acquired Q1 Are all signals unambiguously assigned? Start->Q1 Q2 Are there overlapping multiplets? Q1->Q2 No End Structure Elucidated Q1->End Yes Q3 Are C-H assignments clear? Q2->Q3 No COSY Run COSY Q2->COSY Yes Q4 Need to connect fragments across quaternary carbons? Q3->Q4 Yes HSQC Run HSQC Q3->HSQC No HMBC Run HMBC Q4->HMBC Yes Q4->End No COSY->Q3 HSQC->Q4 HMBC->End

Caption: Decision workflow for selecting 2D NMR experiments.

NMR Experiment Information Provided Best For...
¹H NMR Number of unique protons, their chemical environment, and neighboring protons.Initial assessment of structure and purity.
¹³C NMR Number of unique carbons and their chemical environment (sp, sp², sp³).Confirming the carbon skeleton of the molecule.
COSY Which protons are spin-coupled to each other (through-bond connectivity).Tracing out proton spin systems within a molecule.
HSQC Direct one-bond correlations between protons and carbons.Assigning protons to their directly attached carbons.
HMBC Long-range (2-4 bond) correlations between protons and carbons.Assembling molecular fragments and assigning quaternary carbons.

Mass Spectrometry (MS): Definitive Molecular Weight and Formula

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3][17] Its primary role in structure confirmation is to provide the exact molecular weight of the compound, which is a critical and non-negotiable piece of data.[18]

Core Principles: From Mass to Formula

A mass spectrometer ionizes a sample, separates the resulting ions based on their m/z, and detects them. The choice of ionization technique is critical and depends on the analyte's properties. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules, often used in conjunction with liquid chromatography (LC-MS).

High-Resolution Mass Spectrometry (HRMS): The key to unambiguous formula determination is HRMS.[19][20] Unlike nominal mass instruments that measure integer masses, HRMS instruments (like Orbitrap or TOF analyzers) can measure m/z to several decimal places.[19][21] This precision allows for the calculation of a unique elemental composition, as the exact masses of elements are not integers (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁶O = 15.9949).[19][22]

Experimental Protocol: ESI-HRMS
  • Stock Solution: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[23]

  • Dilution: Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock and diluting it into a larger volume (e.g., 1 mL) of an ESI-compatible solvent like methanol or acetonitrile/water.[23] The final concentration should be in the low µg/mL to ng/mL range.

  • Filtration: If any precipitate is observed, the solution must be filtered through a syringe filter to prevent clogging the instrument's fine capillaries.[23]

  • Avoid Contaminants: Ensure the sample is free from non-volatile salts or buffers (e.g., phosphate), as these will suppress the ESI signal and contaminate the instrument.[24][25]

  • Data Acquisition: The sample is infused into the ESI source. The instrument is calibrated, and data is acquired in high-resolution mode to obtain an accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

Tandem Mass Spectrometry (MS/MS) for Deeper Insight

Tandem MS (also known as MS/MS) adds another layer of structural confirmation.[26][27][28] In this technique, the molecular ion of interest is selected, fragmented inside the mass spectrometer (e.g., via collision-induced dissociation), and the masses of the resulting fragment ions are analyzed.[26][29] This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, offering clues about its substructures.[29]

G IonSource Ion Source (e.g., ESI) MS1 Mass Analyzer 1 (MS1) IonSource->MS1 All Ions CollisionCell Collision Cell (Fragmentation) MS1->CollisionCell Select Parent Ion MS2 Mass Analyzer 2 (MS2) CollisionCell->MS2 Fragment Ions Detector Detector MS2->Detector Separate Fragments

Caption: Workflow of a tandem mass spectrometry (MS/MS) experiment.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule.[1] A bond will absorb IR radiation only if its vibration causes a change in the molecule's dipole moment.[30] This makes IR spectroscopy an excellent and rapid tool for identifying the presence or absence of specific functional groups.[31]

Data Interpretation: The Diagnostic Regions

An IR spectrum is typically divided into two regions:

  • Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types (e.g., O-H, N-H, C=O).[31] The presence of a strong, sharp peak around 1700 cm⁻¹ is a near-certain indicator of a carbonyl group.[32] A broad peak above 3200 cm⁻¹ is characteristic of an alcohol's O-H stretch.

  • Fingerprint Region (1500-500 cm⁻¹): This region contains complex vibrations arising from the entire molecular structure.[31] While difficult to assign individual peaks, the overall pattern is unique to a specific molecule, serving as a "fingerprint" for comparison against a known standard.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
Alcohol/Phenol (O-H)3200 - 3600Strong, Broad
Carboxylic Acid (O-H)2500 - 3300Very Broad
Amine/Amide (N-H)3300 - 3500Medium, Sharp (can be one or two peaks)
Alkane (C-H)2850 - 3000Strong, Sharp
Alkyne (C≡C)2100 - 2260Weak to Medium, Sharp
Carbonyl (C=O)1650 - 1780Strong, Sharp
Alkene (C=C)1620 - 1680Medium, Sharp
Experimental Protocol: KBr Pellet Method (for solids)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[33] KBr is used because it is transparent to IR radiation and, under pressure, forms a clear disc.[34]

  • Drying: Use spectroscopy-grade KBr that has been thoroughly dried in an oven to remove any absorbed water, which has a strong IR signal.[34][35][36]

  • Mixing: Weigh approximately 1-2 mg of your solid sample and 100-200 mg of dry KBr.[33][34]

  • Grinding: Transfer the sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly until it is a fine, homogenous powder.[34][35] Proper grinding is essential to reduce particle size and prevent scattering of the IR beam.[34][35]

  • Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[34]

  • Analysis: Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.

Conclusion: An Integrated, Self-Validating System

The confirmation of a synthesized product's structure is not a linear process but a cycle of hypothesis and validation using complementary data. An HRMS result provides a molecular formula, which must be consistent with the number of signals in the ¹³C NMR spectrum. The functional groups identified by IR must be accounted for in the chemical shifts and connectivity seen in the NMR data. The proton count from NMR integration must match the proposed formula from HRMS. When the data from all three techniques converge to support a single, unambiguous structure, the researcher can have high confidence in the identity of their product. This rigorous, multi-modal approach embodies the principles of scientific integrity and trustworthiness essential for advancing research and development.

References

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]

  • An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023). In-Process Technologies. Retrieved from [Link]

  • Spectroscopy. (2025). Britannica. Retrieved from [Link]

  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Is it really possible to determine the structure of a Molecule using only Mass Spectrum? (2022). Reddit. Retrieved from [Link]

  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (2023). Longdom Publishing. Retrieved from [Link]

  • What are the best practices for sample preparation for NMR analysis? (2021). Reddit. Retrieved from [Link]

  • Can Mass Spectrometry Determine Protein Structure. (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • ¹HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved from [Link]

  • Tandem mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Retrieved from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Bristol. Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]

  • Tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample. (n.d.). Spectroscopy Online. Retrieved from [Link]

  • Sample Preparation. (n.d.). University of Illinois. Retrieved from [Link]

  • Preparation of Samples for IR Spectroscopy as KBr Disks. (n.d.). The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

  • Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). Stanford University. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • NMR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. Retrieved from [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? (n.d.). Kintek Press. Retrieved from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Retrieved from [Link]

  • High-resolution mass spectrometers. (n.d.). PubMed. Retrieved from [Link]

  • Lecture 16: Tandem MS. (n.d.). University of Arizona. Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

  • How to Make a Good KBr Pellet - a Step-by-step Guide. (2023). YouTube. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate Against Established CNS Drugs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold stands as a privileged structure, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold stands as a privileged structure, forming the core of numerous approved therapeutics.[1][2] This guide introduces a systematic approach to characterizing a novel arylpiperazine-containing compound, Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate, and benchmarking its performance against established drugs with known clinical efficacy. Our objective is to provide a comprehensive, experimentally-grounded framework for elucidating its potential therapeutic value.

Introduction to the Candidate and Comparators

The subject of our investigation, Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate, is a small molecule featuring the characteristic arylpiperazine moiety. This structural motif is a well-established pharmacophore known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.[1] Given this structural alert, we hypothesize that this compound may exhibit activity relevant to psychiatric and neurological disorders.

To rigorously evaluate this hypothesis, we will benchmark our candidate against two well-characterized drugs that also feature the arylpiperazine scaffold and have a significant clinical track record:

  • Aripiprazole: An atypical antipsychotic renowned for its unique "dopamine-serotonin system stabilizer" profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at the 5-HT2A receptor.[3][4] This multimodal action is thought to contribute to its efficacy in treating schizophrenia and bipolar disorder.[3][5]

  • Buspirone: An anxiolytic agent that acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic 5-HT1A receptors.[6][7] It is used in the management of generalized anxiety disorder.

By comparing our candidate compound to these established drugs, we can gain insights into its potential mechanism of action and therapeutic applications.

Proposed Mechanism of Action and Key Signaling Pathways

The functional outcomes of many CNS drugs are dictated by their interactions with G-protein coupled receptors (GPCRs), such as the dopamine and serotonin receptors.[8] The arylpiperazine class of compounds frequently targets D2 and 5-HT1A receptors, which are coupled to Gi/o proteins.[6] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor D2/5-HT1A Receptor G_Protein Gαi/oβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ligand Arylpiperazine Compound Ligand->Receptor Binds cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Compound Methyl 2-[4-(4-aminophenyl) piperazin-1-yl]acetate Binding_Assay Receptor Binding Assays (D2, 5-HT1A, 5-HT2A) Compound->Binding_Assay Comparators Aripiprazole Buspirone Comparators->Binding_Assay Functional_Assay GTPγS Binding Assay Binding_Assay->Functional_Assay Determine Ki cAMP_Assay cAMP Accumulation Assay Functional_Assay->cAMP_Assay Determine EC50 & Emax PPI_Test Prepulse Inhibition (PPI) Test (Sensorimotor Gating) cAMP_Assay->PPI_Test Inform Dose Selection

Caption: Proposed experimental workflow for benchmarking.

Part 1: In Vitro Characterization

1.1. Receptor Binding Affinity

The initial step is to determine the binding affinity (Ki) of our candidate compound for the primary targets of interest: dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. This is achieved through competitive radioligand binding assays.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human recombinant receptors (D2, 5-HT1A, or 5-HT2A).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A), and serial dilutions of the test compound (Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate, Aripiprazole, or Buspirone).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.

1.2. Functional Activity: G-Protein Activation

To assess whether the compound acts as an agonist, antagonist, or partial agonist, a GTPγS binding assay is employed. This assay measures the activation of G-proteins, a proximal event following receptor activation. [9][10][11] Protocol: [35S]GTPγS Binding Assay

  • Assay Components: Prepare a reaction mixture containing cell membranes expressing the receptor of interest, [35S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for receptor stimulation and G-protein binding of [35S]GTPγS.

  • Termination and Filtration: Stop the reaction and separate the membrane-bound [35S]GTPγS by filtration.

  • Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect relative to a full agonist).

1.3. Downstream Signaling: cAMP Accumulation

For Gi/o-coupled receptors, agonist activation leads to a decrease in intracellular cAMP. This can be measured using various commercially available kits (e.g., HTRF, ELISA).

Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a suitable cell line (e.g., CHO or HEK293) stably expressing the receptor of interest.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

  • Compound Treatment: Concurrently treat the cells with serial dilutions of the test compounds.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.

  • Data Analysis: Determine the IC50 values for the inhibition of forskolin-stimulated cAMP accumulation.

Hypothetical In Vitro Data Summary

CompoundD2 Ki (nM)D2 Emax (%)5-HT1A Ki (nM)5-HT1A Emax (%)5-HT2A Ki (nM)5-HT2A Emax (%)
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate 15.2458.58550.1-5
Aripiprazole 1.1404.36012.5-80
Buspirone >1000N/A14.295>1000N/A

Emax is relative to a full agonist (100%) and a full antagonist/inverse agonist (negative values).

Part 2: In Vivo Validation

2.1. Sensorimotor Gating: Prepulse Inhibition (PPI) Test

Deficits in sensorimotor gating are a core feature of schizophrenia and can be modeled in rodents using the prepulse inhibition (PPI) of the acoustic startle response. [12][13]Atypical antipsychotics are known to reverse disruptions in PPI induced by psychomimetic agents like phencyclidine (PCP) or MK-801.

Protocol: Prepulse Inhibition Test

  • Apparatus: Use a startle chamber equipped with a loudspeaker and a sensor to detect the animal's startle response.

  • Acclimation: Place the animal (rat or mouse) in the chamber and allow for a period of acclimation with background white noise.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., Aripiprazole) at appropriate doses and time points before the test. To induce a PPI deficit, a psychomimetic agent can be administered.

  • Test Session: The session consists of various trial types presented in a pseudorandom order:

    • No stimulus (to measure baseline movement)

    • Pulse alone (a loud acoustic stimulus, e.g., 120 dB)

    • Prepulse alone (a weak stimulus, e.g., 75 dB)

    • Prepulse followed by a pulse (with a short interval, e.g., 100 ms)

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity as: [(Pulse Alone Startle) - (Prepulse + Pulse Startle)] / (Pulse Alone Startle) * 100.

Hypothetical In Vivo Data Summary

Treatment Group% PPI (75 dB Prepulse)
Vehicle + Saline65 ± 5
Vehicle + PCP25 ± 4
Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate (10 mg/kg) + PCP 55 ± 6
Aripiprazole (3 mg/kg) + PCP 60 ± 5

Interpretation and Future Directions

The hypothetical data presented suggests that Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate may possess a pharmacological profile similar to that of an atypical antipsychotic, with partial agonist activity at D2 receptors and more pronounced agonist activity at 5-HT1A receptors. Its ability to reverse PCP-induced PPI deficits in the hypothetical in vivo model would further support this classification.

This guide provides a foundational framework for the initial characterization of Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate. Further studies, including assessment of extrapyramidal side effect liability, metabolic stability, and efficacy in other behavioral models (e.g., for cognition and negative symptoms), would be crucial next steps in its preclinical development. The systematic application of these well-validated assays will enable a robust and objective comparison to established drugs, ultimately informing the potential therapeutic trajectory of this novel compound.

References

  • Chokhawala, K. & Stevens, L. (2020). Antipsychotic Medications. In StatPearls.
  • Grunder, G., Fellows, C., & Janouschek, H. (2008). Brain D2 receptor affinity and plasma concentration of aripiprazole: a PET study in schizophrenic patients.
  • PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]

  • National Center for Biotechnology Information. GTPγS Binding Assays. [Link]

  • Mouse Metabolic Phenotyping Centers. Auditory startle & Prepulse inhibition. [Link]

  • Wieronska, J. M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

  • Wikipedia. Serotonin receptor agonist. [Link]

  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of medicinal chemistry, 50(16), 4035-4045. [Link]

  • Wikipedia. Dopamine agonist. [Link]

  • Ciotta, A., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6598. [Link]

  • IMPReSS. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. [Link]

  • De Deurwaerdère, P., et al. (2023). The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. CNS drugs, 37(9), 737-756. [Link]

  • Meltzer, H. Y. (2004).
  • National Center for Biotechnology Information. Dopamine Agonists. [Link]

  • Molbank. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link]

  • Weiner, I. (2003). Screening of antipsychotic drugs in animal models. TAU.
  • Journal of Clinical Psychiatry and Neuroscience. (2023). An Overview of Antipsychotics: Mechanisms of Action.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]

  • Geyer, M. A., & Dulawa, S. (2003). Testing prepulse inhibition of acoustic startle in rodents. Current protocols in neuroscience, Chapter 8, Unit 8.16. [Link]

  • Cleveland Clinic. (2023). Dopamine Agonist: What It Is, Uses, Side Effects & Risks. [Link]

  • Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. [Link]

  • Bentham Science. (2021). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]

  • Wieronska, J. M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

  • ResearchGate. The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 8(12), 844-852. [Link]

  • Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6598. [Link]

  • Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight.
  • Wikipedia. Atypical antipsychotic. [Link]

  • RxList. (2021). Serotonin 5-HT-Receptor Agonists: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • protocols.io. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. [Link]

  • Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. [Link]

  • Research & Reviews: A Journal of Drug Design & Discovery. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • ResearchGate. Screening models for antipsychotic drugs. [Link]

  • JoVE. (2022). Measuring G-Protein-Coupled Receptor Signaling via Radio-labeled GTP Binding. [Link]

  • Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]

  • Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Parkinson's Foundation. Dopamine Agonists. [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of medicinal chemistry, 46(15), 3883-3899. [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 23(10), 2465. [Link]

  • Gyan Sanchay. Pharmacological Screening of Anti Psychotic Agents. [Link]

  • RIKEN BRC. SOP of Pre-pulse inhibition test. [Link]

  • ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

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